![molecular formula C16H15ClN4OS B2639644 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396686-44-4](/img/structure/B2639644.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
The molecule “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide” is a complex organic compound. It contains several functional groups including a chlorobenzothiazole, a pyridine ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole and pyridine rings. The electron-withdrawing chloro group on the benzothiazole ring could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole and pyridine rings, as well as the electron-withdrawing chloro group and the electron-donating methylamino and acetamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Scientific Research Applications
Alternative Products and Reactions
N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were identified as alternative products in a cyclocondensation reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This study highlights the potential of such chemical structures in synthesizing complex heterocyclic compounds, which are often key in the development of new pharmacologically active agents (Krauze et al., 2007).
Structure-Activity Relationships
A study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, with a focus on various 6,5-heterocycles to improve metabolic stability. This research is crucial in the design of more stable and effective therapeutic agents, highlighting the compound's potential in scientific research beyond its conventional applications (Stec et al., 2011).
Synthesis of Novel Derivatives
Research involving the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety showcases the versatility of such chemical structures in creating novel compounds that may have varied scientific applications. The study provides a foundation for further exploration of these derivatives in various fields of chemistry and pharmacology (Dawood et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVVIDCKWDGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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